molecular formula C10H14O2 B1614536 1,3-Dimethoxy-2,5-dimethylbenzene CAS No. 21390-25-0

1,3-Dimethoxy-2,5-dimethylbenzene

Cat. No.: B1614536
CAS No.: 21390-25-0
M. Wt: 166.22 g/mol
InChI Key: GIUXLBFXMAOOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups and two methyl groups are substituted at the 1,3 and 2,5 positions, respectively. This compound is known for its aromatic properties and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the methylation of 1,3-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as aluminum chloride or other Lewis acids can be employed to facilitate the methylation process. The reaction is carried out in large reactors with controlled temperature and pressure to optimize the production rate.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces hydroxylated derivatives.

    Substitution: Produces various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethoxy-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, dyes, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2,5-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of intermediates such as arenium ions. These intermediates then undergo further reactions to yield the final products.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the additional methyl groups present in 1,3-dimethoxy-2,5-dimethylbenzene.

    1,4-Dimethoxy-2,3-dimethylbenzene: Has a different substitution pattern on the benzene ring.

    1-Bromo-2,5-dimethoxybenzene: Contains a bromine atom instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both methoxy and methyl groups enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

1,3-dimethoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-9(11-3)8(2)10(6-7)12-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUXLBFXMAOOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335368
Record name 1,3-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21390-25-0
Record name 1,3-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 2
1,3-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 3
1,3-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dimethoxy-2,5-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.